The mechanism of action of 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated in the context of its HIV-1 entry inhibition activity. Research suggests that this compound targets the HIV-1 gp41 protein, a critical component involved in viral fusion with the host cell membrane. [] Specifically, molecular docking studies indicate that 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one binds to the hydrophobic cavity of gp41, establishing crucial ionic interactions with lysine 574 (K574) within this cavity. [] This interaction disrupts the normal conformational changes of gp41 required for viral-host cell membrane fusion, effectively preventing HIV-1 entry. []
The primary application of 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one, as identified in the provided papers, is as a potential HIV-1 entry inhibitor. [] Studies have demonstrated its ability to inhibit infection by various HIV-1 strains, including both laboratory-adapted and primary strains. [] This inhibitory effect extends to blocking HIV-1 mediated cell-cell fusion and the formation of the gp41 six-helix bundle, both crucial steps in viral entry. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9